molecular formula C21H28N2O2 B6716512 N-benzyl-1-(cyclopropanecarbonyl)-N-(2-methylprop-2-enyl)piperidine-3-carboxamide

N-benzyl-1-(cyclopropanecarbonyl)-N-(2-methylprop-2-enyl)piperidine-3-carboxamide

Cat. No.: B6716512
M. Wt: 340.5 g/mol
InChI Key: KSCMORNXVZMETH-UHFFFAOYSA-N
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Description

N-benzyl-1-(cyclopropanecarbonyl)-N-(2-methylprop-2-enyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(cyclopropanecarbonyl)-N-(2-methylprop-2-enyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Cyclopropanecarbonyl Group: This step involves the acylation of the piperidine ring with cyclopropanecarbonyl chloride under basic conditions.

    N-Benzylation:

    N-(2-Methylprop-2-enyl) Substitution: The final step involves the substitution of the piperidine nitrogen with the 2-methylprop-2-enyl group using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(cyclopropanecarbonyl)-N-(2-methylprop-2-enyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-1-(cyclopropanecarbonyl)-N-(2-methylprop-2-enyl)piperidine-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpiperidine derivatives: Compounds with similar piperidine structures but different substituents.

    Cyclopropanecarbonyl derivatives: Compounds with the cyclopropanecarbonyl group attached to different core structures.

Uniqueness

N-benzyl-1-(cyclopropanecarbonyl)-N-(2-methylprop-2-enyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-benzyl-1-(cyclopropanecarbonyl)-N-(2-methylprop-2-enyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-16(2)13-23(14-17-7-4-3-5-8-17)21(25)19-9-6-12-22(15-19)20(24)18-10-11-18/h3-5,7-8,18-19H,1,6,9-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCMORNXVZMETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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